Apoptosis inducer 33

Cancer biology Antimicrobial research Multi-target pharmacology

Apoptosis inducer 33, also designated as Compound H2, is a synthetic hydrazone derivative with the molecular formula C16H13N3O2 and a molecular weight of 279.29 g/mol. This small molecule is characterized by a dual functional profile that encompasses both direct anticancer activity through inhibition of tumor cell proliferation and induction of apoptosis, as well as antimicrobial activity against clinically relevant pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
Cat. No. B11118168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptosis inducer 33
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=CC=C3)O
InChIInChI=1S/C16H13N3O2/c20-13-5-3-4-11(8-13)16(21)19-18-10-12-9-17-15-7-2-1-6-14(12)15/h1-10,17,20H,(H,19,21)/b18-10+
InChIKeySKXOLXVGBYDJDU-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.8 [ug/mL] (The mean of the results at pH 7.4)

Apoptosis inducer 33 (Compound H2) — A Dual-Activity Hydrazone Derivative for Cancer and Antimicrobial Research


Apoptosis inducer 33, also designated as Compound H2, is a synthetic hydrazone derivative with the molecular formula C16H13N3O2 and a molecular weight of 279.29 g/mol [1]. This small molecule is characterized by a dual functional profile that encompasses both direct anticancer activity through inhibition of tumor cell proliferation and induction of apoptosis, as well as antimicrobial activity against clinically relevant pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans . The compound is structurally defined by a hydrazone linkage (C=N) which confers both biological reactivity and favorable physicochemical properties for cell permeability [2]. As a research tool, Apoptosis inducer 33 serves as a multifunctional probe suitable for studies at the intersection of cancer biology, infectious disease, and oxidative stress pathways .

Why Generic Apoptosis Inducers Cannot Replace Apoptosis inducer 33 in Multimodal Studies


Substitution of Apoptosis inducer 33 with alternative apoptosis inducers or structurally similar hydrazone derivatives is scientifically inadvisable due to fundamental differences in biological activity profiles and target engagement. While many in-class compounds function through a single primary mechanism—such as BH3 mimetics targeting Bcl-2 family proteins or pan-caspase activators—Apoptosis inducer 33 possesses a dual antimicrobial-antitumor activity profile that is not replicated by standard comparators . Furthermore, hydrazone derivatives exhibit substantial structural diversity that dictates their pharmacokinetic behavior, cellular permeability, and metabolic stability; even closely related analogs with similar core scaffolds may display divergent ADMET properties and off-target effects [1]. The compound's specific substitution pattern (indole-thiophene hybrid architecture) confers unique hydrogen-bonding and electrostatic interaction capabilities with target amino acid residues that are absent in simpler hydrazone analogs [2]. Consequently, experimental outcomes obtained with Apoptosis inducer 33 cannot be extrapolated to other apoptosis inducers or hydrazone derivatives without rigorous side-by-side validation.

Quantitative Differentiation of Apoptosis inducer 33: Activity, Selectivity, and Antimicrobial Spectrum


Dual Anticancer and Antimicrobial Activity: Apoptosis inducer 33 vs. Standard Apoptosis Inducers

Apoptosis inducer 33 demonstrates a dual biological activity profile that is absent in standard single-target apoptosis inducers such as staurosporine, raptinal, or BH3 mimetics . While conventional apoptosis inducers typically lack antimicrobial properties, Apoptosis inducer 33 exhibits inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida albicans at the same concentration ranges used for anticancer studies [1]. This dual functionality enables simultaneous investigation of anticancer and antimicrobial pathways within a single experimental system, eliminating the need for multiple tool compounds and reducing experimental variability.

Cancer biology Antimicrobial research Multi-target pharmacology

Comparative Potency: Apoptosis inducer 33 IC50 Values vs. Representative Hydrazone Apoptosis Inducers

While direct head-to-head comparative IC50 data for Apoptosis inducer 33 against structurally defined analogs in identical assay systems is not publicly available, cross-study comparison with other hydrazone-based apoptosis inducers provides context for its relative potency range [1]. Representative hydrazone derivatives such as compound Q-11 (benzoyl hydrazone) exhibit IC50 values of 12.5 nM against SGC-7901 cells, while isoniazid-hydrazone derivatives show IC50 values of 11.35 μM against MCF-7 cells, and tolmetin hydrazide-hydrazones display IC50 values of 76 μM against HT-29 colon cancer cells [2][3][4]. Apoptosis inducer 33 occupies a distinct chemical space within this class due to its indole-thiophene hybrid architecture, which computational docking studies indicate confers unique binding interactions not observed with simpler hydrazone scaffolds [5].

Cancer cell cytotoxicity Hydrazone SAR Antiproliferative screening

Antioxidant Activity: Apoptosis inducer 33 Concentration-Dependent Effects vs. Analog H3

Apoptosis inducer 33 (Compound H2) exhibits concentration-dependent antioxidant activity across a range of 12.5 to 100 μg/mL, with effects that increase progressively with increasing concentration [1]. In direct comparison to its structural analog H3, both compounds demonstrate antioxidant capacity; however, computational DFT and molecular docking analyses reveal that the specific indole substitution pattern in H2 confers distinct hydrogen-bonding and electrostatic interaction profiles with amino acid residues including arginine, lysine, glutamic acid, and aspartic acid [1]. These differential binding interactions suggest that H2 and H3 may exhibit divergent effects on downstream ROS-mediated signaling pathways despite their shared core scaffold.

Oxidative stress ROS modulation Cancer cell redox biology

Antimicrobial Spectrum: Apoptosis inducer 33 vs. Standard Antibiotics and Antifungals

Apoptosis inducer 33 demonstrates broad-spectrum antimicrobial activity against three clinically significant pathogen classes: Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans) [1]. This triple-activity profile is notable relative to many standard antimicrobial agents that typically exhibit narrower spectra. While quantitative MIC (minimum inhibitory concentration) values are not reported in the primary literature, the compound's ability to inhibit growth across all three organisms at the same test concentrations distinguishes it from selective agents such as vancomycin (Gram-positive only) or fluconazole (fungal only) [2]. Computational ADMET predictions further indicate favorable drug-likeness properties for this hydrazone scaffold [1].

Antibacterial screening Antifungal activity Multi-pathogen inhibition

Optimal Research Applications for Apoptosis inducer 33: Cancer, Infection, and Oxidative Stress Studies


Dual-Pathway Investigation in Infection-Associated Cancer Models

Apoptosis inducer 33 is uniquely suited for studies examining the intersection of chronic infection and carcinogenesis, such as Helicobacter pylori-associated gastric cancer or human papillomavirus-linked malignancies [1]. The compound's demonstrated activity against both tumor cell proliferation and bacterial/fungal pathogens [2] allows researchers to simultaneously probe anticancer mechanisms and antimicrobial effects within a single experimental system. This eliminates the need for multiple tool compounds and reduces confounding variables in co-culture or in vivo infection-cancer models. Studies investigating the role of the microbiome in modulating chemotherapeutic response may particularly benefit from this dual-activity profile.

Redox-Dependent Apoptosis Mechanism Studies with Indole-Specific Binding

Given its concentration-dependent antioxidant activity and predicted indole-mediated binding interactions with key amino acid residues (arginine, lysine, glutamic acid, and aspartic acid) [1], Apoptosis inducer 33 is optimal for investigating ROS-modulated mitochondrial apoptosis pathways. Researchers studying the crosstalk between oxidative stress signaling and caspase-dependent cell death should preferentially select Apoptosis inducer 33 over analog H3 when experimental objectives require interrogation of indole-specific protein-ligand interactions [1]. The compound's hydrazone scaffold facilitates hydrogen bonding with cellular constituents, making it a valuable probe for structure-activity relationship studies aimed at optimizing hydrazone-based apoptosis inducers.

Multi-Pathogen Screening in Anticancer Drug Discovery Pipelines

For drug discovery programs seeking to identify lead compounds with both anticancer and antimicrobial properties, Apoptosis inducer 33 serves as a reference standard for hydrazone-based dual-activity molecules [2]. The compound's broad-spectrum inhibition of S. aureus, E. coli, and C. albicans [2] provides a benchmark for evaluating new chemical entities in screening cascades. High-throughput screening laboratories can employ Apoptosis inducer 33 as a positive control in multiplexed assays that simultaneously measure cytotoxicity against cancer cell lines and growth inhibition against clinically relevant pathogens. This dual-assay approach streamlines workflow and conserves compound inventory relative to using separate control compounds for each assay modality.

Computational Chemistry Validation of Hydrazone Scaffold Interactions

The availability of detailed computational characterization—including DFT calculations, molecular docking simulations, and ADMET predictions—for Apoptosis inducer 33 (H2) and its analog H3 [1] makes this compound pair an excellent system for validating in silico models of hydrazone-protein interactions. Computational chemistry groups developing docking algorithms or machine learning models for predicting hydrazone binding affinities can use the experimentally observed differentiation between H2 and H3 as a ground-truth validation set. The documented hydrogen-bonding interactions with arginine, lysine, glutamic acid, and aspartic acid residues [1] provide specific molecular targets for benchmarking computational predictions against empirical observations.

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